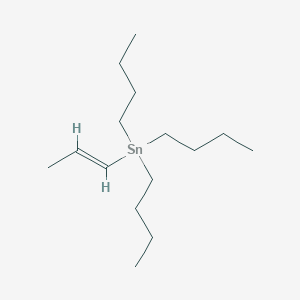

Tri-N-butyl(1-propenyl)tin

描述

Significance of Organotin Reagents in Modern Synthetic Methodologies

Organotin reagents are organometallic compounds containing a tin-carbon bond, and they have become indispensable tools in modern organic synthesis. fiveable.me Their significance lies in their versatility and stability, which allows for their use in a wide array of chemical transformations. fiveable.me A primary application of organotin reagents is in the formation of carbon-carbon bonds, most notably through the Stille cross-coupling reaction. fiveable.me This reaction has proven to be a powerful method for synthesizing complex organic molecules. fiveable.me

The stability of organotin reagents under various reaction conditions makes them suitable for multi-step synthetic pathways. fiveable.me Furthermore, they can function as either nucleophiles or electrophiles, expanding their utility in synthetic chemistry. fiveable.me The reactivity of organotin compounds is influenced by the number and nature of the organic groups attached to the tin atom, which allows for fine-tuning of their chemical behavior. gelest.com

Overview of Alkenyltin Compounds as Pivotal Intermediates

Within the broader class of organotin reagents, alkenyltin compounds, which feature a carbon-carbon double bond attached to the tin atom, are particularly important as synthetic intermediates. tdl.org Trialkyl(alkenyl)tin derivatives are noted for their efficiency in transmetalation, a key step in many cross-coupling reactions. These compounds serve as effective transfer agents for alkenyl groups in palladium-catalyzed reactions. iastate.edu

The utility of alkenyltin compounds is demonstrated in their reaction with various organic halides and triflates to form new carbon-carbon bonds, enabling the synthesis of substituted alkenes, conjugated dienes, and polyenes. Their role as pivotal intermediates is crucial in the construction of complex molecular architectures found in natural products and functional materials. rsc.org For instance, they are used in cascade polycyclization reactions to construct multiple rings and carbon-carbon bonds in a single step. musechem.com

Scope and Research Trajectories Pertaining to Tri-n-butyl(1-propenyl)tin

This compound is a specific alkenyltin reagent with established applications in organic synthesis. lookchem.com Research involving this compound often focuses on its use in palladium-catalyzed cross-coupling reactions to introduce a 1-propenyl group into a target molecule. rsc.org

A notable application is in polymer chemistry, where it has been used in the Stille coupling reaction to synthesize cross-conjugated poly(selenylene vinylene)s by selectively installing propenyl groups onto a selenophene-based monomer. rsc.org It also serves as a key reagent in the synthesis of complex bioactive molecules. For example, it is used as a synthetic reagent in the production of Englerin A, a compound with potential therapeutic applications. lookchem.com Research continues to explore its utility in the synthesis of novel organic compounds, such as fused bi- and tricyclic ring systems through cascade cross-coupling/electrocyclization approaches. musechem.com

Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 105494-65-3 | chemical-suppliers.eu |

| Molecular Formula | C₁₅H₃₂Sn | chemical-suppliers.eunih.gov |

| Molecular Weight | 331.12 g/mol | chemical-suppliers.eunih.govchemsrc.com |

| Appearance | Clear pale yellow liquid | lookchem.comchemical-suppliers.eu |

| Boiling Point | 90-92 °C (at 0.4 mmHg) | lookchem.comchemical-suppliers.eu |

| Density | 1.082 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.4820 - 1.483 | lookchem.comsigmaaldrich.com |

属性

IUPAC Name |

tributyl-[(E)-prop-1-enyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXYMVBFBYAWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296844 | |

| Record name | Tributyl(1E)-1-propen-1-ylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66680-85-1, 105494-65-3, 66680-84-0 | |

| Record name | Tributyl(1E)-1-propen-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66680-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(1E)-1-propen-1-ylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butyl(1-propenyl)tin, cis + trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stannane, tributyl-(1Z)-1-propen-1-yl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Tri N Butyl 1 Propenyl Tin

Cross-Coupling Reactions Involving Tri-n-butyl(1-propenyl)tin

The Stille reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgorganic-chemistry.org this compound serves as a key coupling partner in these reactions, transferring its propenyl group to a variety of electrophiles.

Palladium-Catalyzed Stille Coupling Reactions

The palladium-catalyzed Stille coupling is a widely utilized method for creating C-C bonds between organotin compounds and organic halides or pseudohalides. organic-chemistry.orglibretexts.org The reaction is valued for its versatility and tolerance of a wide array of functional groups on both coupling partners. researchgate.net this compound, as an sp²-hybridized organostannane, is a stable and effective reagent in these transformations. wikipedia.org

The general catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The process begins with the oxidative addition of an organic halide to a Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org This is followed by the crucial transmetalation step, where the 1-propenyl group is transferred from the tin atom to the palladium center. wikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The transmetalation step in the Stille reaction is often the rate-determining step and can proceed through various mechanistic pathways depending on the substrates and reaction conditions. wikipedia.org The most commonly accepted mechanism is associative, where the organostannane coordinates to the palladium complex. wikipedia.org For alkenylstannanes like this compound, this coordination can occur through the double bond of the propenyl group. wikipedia.org This leads to the formation of a transient, pentavalent, 18-electron palladium species. Subsequent ligand dissociation regenerates a square planar complex, now bearing the transferred propenyl group. wikipedia.org

The nature of the ligands and the solvent can influence whether the transmetalation proceeds through a cyclic or an open pathway. uwindsor.ca In some cases, the reaction may involve solvento complexes, where a solvent molecule coordinates to the palladium center prior to the organostannane. uwindsor.ca The addition of salts like lithium chloride can also impact the mechanism, suggesting the involvement of different active species. wikipedia.org

| Factor | Influence on Transmetalation | Mechanistic Implication |

|---|---|---|

| Organostannane Structure | Alkenyl groups, like the 1-propenyl group, exhibit high transfer rates due to efficient coordination to palladium. | Favors an associative mechanism. wikipedia.org |

| Ligands | The steric and electronic properties of phosphine (B1218219) ligands can affect the rate and selectivity of the reaction. numberanalytics.com | Bulky, electron-rich ligands can promote the reaction. numberanalytics.com |

| Solvent | Coordinating solvents like THF or DMF can participate in the catalytic cycle by forming solvento complexes. uwindsor.canumberanalytics.com | Can alter the specific pathway of transmetalation. uwindsor.ca |

| Additives | The presence of salts such as LiCl can accelerate or decelerate the reaction, indicating a change in the active catalytic species. wikipedia.org | Suggests the possibility of multiple competing mechanistic pathways. wikipedia.org |

The choice of ligand coordinated to the palladium catalyst is critical for the success of the Stille coupling, significantly influencing reaction rates, yields, and selectivity. numberanalytics.com Phosphine ligands are commonly employed, and their properties play a crucial role. libretexts.org

Steric Hindrance: Bulky ligands can create a less congested coordination sphere around the palladium center, which can enhance reactivity. numberanalytics.com For instance, the use of bulky phosphines has been shown to be revolutionary in Stille couplings.

Bidentate vs. Monodentate Ligands: Bidentate ligands can offer greater stability to the palladium catalyst, leading to improved reactivity and selectivity in some cases. numberanalytics.com However, highly active catalysts have also been developed using biaryl monophosphine ligands like XPhos. researchgate.net

Unexpected loss of stereochemistry in Stille reactions with Z-alkenyl halides has been shown to be dependent on the ligand used, highlighting the profound impact of ligands on the selectivity of the coupling. rsc.org The development of specific ligand systems has enabled highly stereoselective couplings under mild conditions with improved yields. rsc.org

This compound can be coupled with a wide range of organic electrophiles in palladium-catalyzed Stille reactions. The reactivity of the electrophile is a key factor in the success of the coupling.

Commonly used electrophiles include:

Vinyl Halides: Vinyl iodides and bromides are frequent coupling partners. wikipedia.org Iodides are generally more reactive than bromides and allow for milder reaction conditions. wikipedia.org The stereochemistry of the vinyl halide is typically retained in the product. wikipedia.org

Aryl and Heterocyclic Halides: A diverse array of aryl and heterocyclic halides can be used. libretexts.orgwikipedia.org This has made the Stille reaction a valuable tool in the synthesis of complex molecules, including those containing purine (B94841) scaffolds. libretexts.orgmdpi.com

Acyl Chlorides: These electrophiles react with organostannanes to produce ketones. wikipedia.org

Aryl Triflates and Sulfonates: These pseudohalides are also effective coupling partners, with triflates exhibiting reactivity comparable to bromides. wikipedia.org

A significant limitation is the generally low reactivity of organic chlorides towards oxidative addition to the palladium catalyst. libretexts.org Highly substituted or sterically hindered reagents can also lead to slow reactions, sometimes necessitating the use of co-catalytic additives like copper(I) iodide to improve performance. libretexts.org

| Electrophile Type | General Reactivity | Notes |

|---|---|---|

| Vinyl Iodides | High | React faster and under milder conditions than bromides. wikipedia.org |

| Vinyl Bromides | Moderate to High | Commonly used in natural product synthesis. wikipedia.org |

| Aryl/Heterocyclic Iodides/Bromides | High | Wide scope of application. libretexts.orgwikipedia.org |

| Aryl Triflates | Moderate | Reactivity is often comparable to aryl bromides. wikipedia.org |

| Acyl Chlorides | High | Leads to the formation of ketones. wikipedia.org |

| Vinyl/Aryl Chlorides | Low | Generally unreactive towards oxidative addition. libretexts.org |

Ligand Effects on Reactivity and Selectivity

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for Stille-type couplings, other transition metals can also mediate these reactions. eie.gr Research into alternative catalytic systems aims to expand the scope and improve the efficiency of cross-coupling reactions. The fundamental steps of oxidative addition, transmetalation, and reductive elimination are central to these reactions as well. uwindsor.ca The development of catalysts based on other metals like nickel or iron for cross-coupling reactions continues to be an active area of research. nih.gov

Radical Reactions Initiated or Mediated by this compound

Tri-n-butyltin derivatives are well-known precursors for the generation of tri-n-butyltin radicals (Bu₃Sn•) when treated with a radical initiator like azobisisobutyronitrile (AIBN). uomustansiriyah.edu.iqdiva-portal.org This tin radical is a key intermediate in a variety of radical chain reactions. libretexts.org

In the context of this compound, while its primary use is in cross-coupling reactions, the tri-n-butyltin moiety can participate in radical processes. The tri-n-butyltin radical can abstract a halogen atom from an organic halide to generate a carbon-centered radical. uomustansiriyah.edu.iq This carbon radical can then undergo further reactions, such as addition to an alkene or alkyne, to form new carbon-carbon bonds. libretexts.org

For instance, a general radical chain reaction mediated by tri-n-butyltin hydride (Bu₃SnH) involves the formation of a tributyltin radical, which then reacts with a carbon-halogen bond to create a carbon radical. libretexts.org This carbon radical can then participate in cyclization or other bond-forming events. libretexts.org While this compound itself is not the typical source of the tin radical for these transformations (Bu₃SnH is more common), the fundamental reactivity of the tributyltin group is relevant. uomustansiriyah.edu.iqlibretexts.org

It is also conceivable that under certain conditions, the 1-propenyl-tin bond could undergo homolytic cleavage, although this is less common than its involvement in two-electron, polar cross-coupling reactions. The majority of the reported chemistry for this compound focuses on its role as a nucleophilic propenyl group donor in palladium-catalyzed reactions. researchgate.netmusechem.com

Homolytic Decomposition and Radical Chain Processes

This compound, like other organotin compounds, can undergo homolytic decomposition, particularly under thermal or photochemical conditions, to generate radical species. The tin-carbon bond is relatively weak and can cleave to form a tri-n-butyltin radical ((n-Bu)3Sn•) and a 1-propenyl radical. researchgate.net The formation of the tri-n-butyltin radical is a key initiation step in many synthetically useful radical chain reactions. uomustansiriyah.edu.iq

These reactions typically proceed through a chain process involving initiation, propagation, and termination steps. uomustansiriyah.edu.iq For instance, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), the tri-n-butyltin radical is generated, which can then participate in subsequent propagation steps. uomustansiriyah.edu.iqdiva-portal.org One common application is the reduction of organic halides, where the tri-n-butyltin radical abstracts a halogen atom to form a new carbon-centered radical and tri-n-butyltin halide. This newly formed radical can then abstract a hydrogen atom from a hydrogen donor, such as tri-n-butyltin hydride, to yield the reduced product and regenerate the tri-n-butyltin radical, thus continuing the chain. uomustansiriyah.edu.iq

The general mechanism for a radical chain process involving an organotin reagent can be illustrated as follows:

Initiation: Formation of a radical from a non-radical precursor, often with an initiator. uomustansiriyah.edu.iq

Propagation: A series of steps where a radical reacts to form a new radical, which continues the chain. uomustansiriyah.edu.iq

Termination: The reaction of two radicals to form a non-radical product, which terminates the chain. uomustansiriyah.edu.iq

Applications in Radical Functionalizations

This compound serves as a versatile reagent in radical functionalization reactions. Its ability to generate radicals under specific conditions allows for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are valuable in organic synthesis for constructing complex molecular architectures. lookchem.com

One notable application is in radical cyclization reactions. diva-portal.org For example, a carbon-centered radical generated from an organic halide can add intramolecularly to a double or triple bond within the same molecule, leading to the formation of a cyclic product. This compound can be involved in the initiation or propagation steps of such cyclizations.

Furthermore, this compound can participate in intermolecular addition reactions to π-systems, a powerful method for introducing functional groups without pre-functionalization of the substrate. acs.org This approach, often proceeding via a homolytic aromatic substitution (HAS) mechanism, is particularly useful for the late-stage functionalization of complex molecules. acs.org

Isomerization Phenomena and Allylic Rearrangements

Stereoisomerization (E/Z) under Reaction Conditions

This compound exists as a mixture of (E) and (Z) stereoisomers. americanelements.comcymitquimica.com Under certain reaction conditions, particularly those involving radical intermediates or thermal activation, isomerization between the (E) and (Z) forms can occur. oup.com This isomerization is a significant consideration in stereoselective synthesis, as the stereochemistry of the starting vinyltin (B8441512) compound can influence the stereochemistry of the product.

For instance, in radical reactions, the intermediate 1-propenyl radical may have a low barrier to rotation around the carbon-carbon single bond, leading to a mixture of (E) and (Z) isomers upon reaction completion. The final E/Z ratio of the product can be influenced by the reaction temperature and the nature of the reactants. oup.com

Regioisomerization and Control

In addition to stereoisomerization, this compound can undergo regioisomerization to its allylic isomer, tri-n-butyl(allyl)tin. This rearrangement involves the migration of the tri-n-butyltin group from the C1 to the C3 position of the propenyl chain. This process is often observed in reactions that proceed through an allylic radical or an S_E2' mechanism. thieme-connect.de

The control of regioisomerization is crucial in synthetic applications to ensure the desired product is obtained. The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the regioselectivity. For example, in palladium-catalyzed cross-coupling reactions, the nature of the palladium catalyst and ligands can direct the reaction to proceed with or without allylic rearrangement. musechem.com In some cases, the initially formed kinetic product may isomerize to the thermodynamically more stable isomer under the reaction conditions. thieme-connect.de

Nucleophilic and Electrophilic Reactivity Studies

This compound exhibits both nucleophilic and electrophilic character, making it a versatile reagent in organic synthesis.

As a nucleophile , the vinyl group of this compound can react with various electrophiles. This reactivity is prominently utilized in Stille cross-coupling reactions, where it couples with organic halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds. musechem.com The transmetalation step in the Stille coupling mechanism involves the transfer of the propenyl group from tin to the palladium center.

The nucleophilicity of the vinyl carbon can be influenced by the substituents on the double bond and the nature of the organotin moiety.

As an electrophile , the tin atom in this compound is susceptible to attack by nucleophiles. This can lead to cleavage of the tin-carbon bond. For example, treatment with strong acids can result in protodestannylation, yielding propene and a tri-n-butyltin salt.

Detailed Mechanistic Probes through Experimental and Computational Approaches

The mechanisms of reactions involving this compound have been investigated through a combination of experimental and computational methods. musechem.com Experimental techniques such as kinetic studies, product analysis, and isotopic labeling provide valuable insights into reaction pathways. For example, the stereochemical outcome of a reaction can suggest whether the mechanism is concerted or proceeds through a stepwise pathway with intermediates that can undergo isomerization.

Computational studies, using methods like density functional theory (DFT), have become increasingly powerful in elucidating reaction mechanisms. acs.org These calculations can provide information on the structures and energies of transition states and intermediates, helping to rationalize observed reactivity and selectivity. For instance, computational models can be used to understand the factors controlling E/Z isomerization and regioselectivity in reactions of this compound. hanessiangroup.com

Mechanistic probes have been crucial in understanding the dual gold/palladium-catalyzed cross-coupling reactions, where the transmetalation step between the two metal catalysts is a key and challenging aspect to control. musechem.com

Applications of Tri N Butyl 1 Propenyl Tin in Advanced Organic Synthesis Research

Construction of Carbon-Carbon Bonds for Complex Molecule Synthesisbenchchem.comkyoto-u.ac.jp

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, and tri-n-butyl(1-propenyl)tin has proven to be an effective reagent for this purpose. kyoto-u.ac.jp It is particularly valuable in the synthesis of complex molecular structures due to its ability to participate in reliable and selective coupling reactions.

Synthesis of Substituted Alkenes and Diene Systemsamericanelements.comkyoto-u.ac.jpunimi.it

A significant application of this compound is in the synthesis of substituted alkenes and diene systems. americanelements.comkyoto-u.ac.jpunimi.it Through palladium-catalyzed cross-coupling reactions with various organic halides or triflates, the 1-propenyl group can be transferred to a wide range of molecular scaffolds. For instance, the reaction with vinyl halides provides a straightforward route to conjugated dienes, which are important building blocks in organic synthesis. This methodology allows for the creation of both simple and complex alkene and diene structures with a high degree of control.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |

| This compound | Aryl Halide | Palladium Catalyst | Propenyl-substituted Aromatic Compound | |

| This compound | Vinyl Halide | Palladium Catalyst | 1,3-Diene | kyoto-u.ac.jp |

| This compound | Acyl Halide | Palladium Catalyst | α,β-Unsaturated Ketone | researchgate.net |

Stereoselective Alkene Synthesisbenchchem.comunimi.it

A key advantage of using this compound is the ability to achieve stereoselective synthesis of alkenes. unimi.it Both the cis (Z) and trans (E) isomers of the reagent are available, allowing for the controlled formation of either (Z)- or (E)-alkenes, respectively. biosynth.com The Stille coupling reaction typically proceeds with retention of the double bond geometry, making it a powerful tool for the synthesis of stereochemically defined products. This level of control is crucial in the synthesis of complex molecules where the stereochemistry of double bonds can significantly impact their biological activity and physical properties.

Role in the Synthesis of Natural Product Scaffolds (excluding direct biological applications)

This compound has found utility in the synthesis of various natural product scaffolds. For example, it has been used in the synthesis of Eupomatenoid-6, a natural product extracted from the leaves of Piper fulvescens. unimi.it In this synthesis, the propenyl group was introduced via a Stille coupling reaction. unimi.it The ability to incorporate the propenyl moiety with stereochemical control is a valuable asset in the multi-step synthesis of complex natural products.

Enabling Transformations in Heterocyclic Chemistry Research

The application of this compound extends to the field of heterocyclic chemistry. acs.orgethernet.edu.et Nitrogen-containing heterocycles are of particular importance in medicinal and industrial chemistry. openmedicinalchemistryjournal.com The Stille coupling reaction can be employed to introduce a 1-propenyl group onto a heterocyclic ring, providing a versatile handle for further synthetic modifications. For instance, it has been used in a key step for the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent mGluR1 antagonists.

Development of Novel Synthetic Reagents and Catalytic Systemsunimi.itbiosynth.comresearchgate.net

The use of this compound has contributed to the development of new synthetic methodologies and catalytic systems. unimi.itbiosynth.comresearchgate.net Research has focused on improving the efficiency and scope of the Stille reaction by exploring different palladium catalysts and reaction conditions. musechem.com Furthermore, the principles of organotin chemistry have been extended to other types of transformations, leading to the discovery of new reagents and catalytic processes for organic synthesis.

| Catalyst System Component | Role in the Reaction |

| Palladium Source (e.g., Pd2dba3) | Pre-catalyst that forms the active Pd(0) species |

| Ligand (e.g., P(tBu)3) | Stabilizes the palladium center and influences reactivity |

| Additive (e.g., CsF) | Promotes transmetalation from tin to palladium |

Integration into Cascade and Multi-Component Reactionsunimi.it

This compound can be integrated into cascade and multi-component reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation. unimi.itresearchgate.net For example, a palladium-catalyzed cascade polycyclization reaction of a bromo-1,6-enyne with tributyl(prop-1-enyl)stannane results in the formation of three carbon-carbon bonds and two rings in one step. musechem.com Such strategies are valuable for the rapid construction of complex molecular architectures from simple starting materials.

Research on Tri N Butyl 1 Propenyl Tin in Polymeric and Functional Materials Science

Utilization as a Monomer or Precursor in Polymer Synthesis

Tri-n-butyl(1-propenyl)tin serves as a valuable organometallic monomer and precursor in the synthesis of specialized polymers. americanelements.com Its utility stems from the reactive propenyl group, which contains a double bond capable of participating in polymerization reactions. This allows for the direct incorporation of the tin-containing moiety into polymer structures.

Synthesis of Organotin-Containing Polymers and Copolymers

This compound is a versatile building block for creating a variety of organotin-containing polymers and copolymers. It can be copolymerized with other vinyl monomers, leading to materials that combine the properties of the organotin component with those of the comonomer. researchgate.net For example, it has been utilized in the synthesis of complex polymeric structures through reactions with other functionalized monomers. scispace.comrsc.org The synthesis often involves transition metal catalysts, like palladium complexes, to facilitate the polymerization process. rsc.org

| Monomer/Precursor | Co-monomer/Reactant | Polymerization/Reaction Type | Resulting Polymer Type |

| This compound | 2,3,5-Tribromo-4-dodecylselenophene | Stille Coupling | Cross-conjugated poly(selenylene vinylene) |

| This compound | Bromo-1,6-enyne | Palladium-Mediated Cascade Cross-Coupling/Electrocyclization | Fused Bi- and Tricyclic Polymers |

Investigation of Modified Polymer Properties through Tin Incorporation (e.g., durability, flexibility, degradation resistance, not antifouling or biocidal)

The incorporation of tin into polymer chains, through monomers like this compound, can significantly alter the material's physical and chemical properties. While much of the historical research on organotin polymers has focused on their biocidal and antifouling characteristics, there is growing interest in how tin can modify other properties such as durability, flexibility, and resistance to degradation.

The introduction of the bulky tributyltin group can impact the polymer's chain packing and intermolecular forces, which in turn can affect its flexibility and thermal stability. For example, organotin compounds, in general, are known to influence the properties of materials like PVC, acting as stabilizers. who.int The specific effects of this compound on these properties in novel polymer systems are an area of ongoing research. The covalent bonding of the tin moiety within the polymer backbone can also enhance its resistance to certain forms of chemical or thermal degradation compared to simple blending of organotin compounds with polymers.

Role in the Development of New Functional Materials (excluding biomedical or environmental sensing applications)

Beyond modifying bulk polymer properties, this compound plays a role as a precursor in the synthesis of new functional materials with specific electronic or optical properties. americanelements.com Its use in Stille coupling reactions allows for the creation of conjugated polymers, which are known for their applications in electronics. rsc.org

A notable example is its use in the synthesis of cross-conjugated poly(selenylene vinylene)s. In this process, this compound is reacted with a brominated selenophene (B38918) derivative to introduce propenyl groups onto the monomer. rsc.org The resulting polymer exhibits unique electronic properties due to its specific conjugated structure, which can be fine-tuned by such synthetic modifications. These materials are of interest for applications in organic electronics, such as in solar cells. rsc.org

| Precursor | Reaction Type | Functional Material | Potential Application Area |

| This compound | Stille Coupling | Cross-conjugated poly(selenylene vinylene)s | Organic Solar Cells |

Advanced Characterization Techniques for Tri N Butyl 1 Propenyl Tin in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and stereochemical analysis of Tri-n-butyl(1-propenyl)tin. weebly.comipb.pt By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, the protons of the n-butyl groups attached to the tin atom exhibit characteristic signals, while the protons on the 1-propenyl group provide insight into the double bond's stereochemistry (cis or trans). The typical chemical shift range for protons in organic molecules is 0-10 ppm relative to a standard like tetramethylsilane (B1202638) (TMS). weebly.com

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. hmdb.ca Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon environments. The chemical shifts of the carbons in the n-butyl chains and the 1-propenyl group help to build a complete picture of the molecule's carbon framework. The coupling constants between tin and carbon atoms (J¹¹⁹Sn-¹³C) can also provide valuable structural information. rsc.org

¹¹⁹Sn NMR Spectroscopy for Tin Coordination and Bonding

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful and direct method for probing the environment around the tin atom. northwestern.edu The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin. bohrium.comdur.ac.uk For tetracoordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shifts are found in a specific range. Changes in coordination, such as the formation of five- or six-coordinate complexes, result in significant upfield shifts in the ¹¹⁹Sn resonance, providing clear evidence of changes in the tin's bonding environment. bohrium.com The typical reference standard for ¹¹⁹Sn NMR is tetramethyltin (B1198279) (SnMe₄). northwestern.edu

| Technique | Analyte | Observed Data | Interpretation |

| ¹H NMR | This compound | Chemical shifts (δ) and coupling constants (J) | Provides information on the proton environments and stereochemistry of the propenyl group. |

| ¹³C NMR | This compound | Chemical shifts (δ) and ¹¹⁹Sn-¹³C coupling constants | Elucidates the carbon framework and connectivity. |

| ¹¹⁹Sn NMR | This compound | Chemical shifts (δ) relative to SnMe₄ | Determines the coordination number and electronic environment of the tin atom. northwestern.edubohrium.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. gelest.com In this compound, IR spectroscopy can confirm the presence of key vibrational modes. The C-H stretching vibrations of the alkyl (n-butyl) and alkenyl (1-propenyl) groups typically appear in the 2850-3100 cm⁻¹ region. libretexts.org The C=C stretching vibration of the propenyl group is expected in the 1600-1680 cm⁻¹ range, which is characteristic of an alkene. libretexts.org The various bending and rocking motions of the CH₂ and CH₃ groups in the butyl chains also give rise to characteristic absorptions in the fingerprint region of the spectrum. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Alkyl C-H | Stretch | 2850–3000 |

| Alkenyl C-H | Stretch | 3000–3100 |

| C=C | Stretch | 1600–1680 |

| C-H | Bend/Scissor | 1350–1470 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. vanderbilt.edu In the analysis of this compound, the mass spectrometer ionizes the molecule, and the resulting molecular ion peak (M⁺) confirms its molecular weight. nih.gov The fragmentation of organotin compounds in the mass spectrometer often involves the successive loss of the alkyl or alkenyl groups from the tin atom. dtic.mil This characteristic fragmentation pattern, showing losses of butyl (57 m/z) and propenyl (41 m/z) fragments, helps to confirm the structure of the compound. libretexts.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC) is a common method for the analysis of volatile organotin compounds. analchemres.org Due to the low volatility of some organotins, derivatization is often required to convert them into more volatile forms suitable for GC analysis. labrulez.comgov.bc.ca When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compounds. acs.org

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for organotin analysis, with the advantage that derivatization is often not necessary. cdc.govperkinelmer.com HPLC can be coupled with various detectors, including inductively coupled plasma mass spectrometry (HPLC-ICP-MS), which offers high sensitivity and specificity for the detection of tin-containing compounds. eurofins.com.au These chromatographic methods are crucial for ensuring the purity of this compound for use in sensitive applications like Stille coupling reactions and for analyzing the complex mixtures that can result from these reactions. google.com

| Chromatographic Method | Detector | Application |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Purity assessment and analysis of volatile organotin compounds (often requires derivatization). labrulez.comacs.org |

| High-Performance Liquid Chromatography (HPLC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Purity assessment and reaction monitoring without the need for derivatization, offering high sensitivity for tin compounds. eurofins.com.au |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organotin compounds like this compound. sciex.com This method combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. In research settings, GC-MS is frequently employed to monitor the progress of reactions involving this compound and to verify the identity and purity of the final product. scispace.comfigshare.com

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. For this compound, this is particularly useful for resolving the cis (Z) and trans (E) stereoisomers of the 1-propenyl group, which may be present in the sample. rsc.org Following separation, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint, allowing for unambiguous identification by matching it against known spectral libraries. nih.gov The fragmentation pattern provides valuable structural information about the molecule. For trace analysis of organotin compounds, highly sensitive detection methods such as electron-capture detection (ECD) can be coupled with GC-MS.

Table 1: Applications of GC-MS in this compound Research

| Application | Description | Research Context Example |

|---|---|---|

| Purity Assessment | Quantifies the purity of a synthesized batch and identifies any residual starting materials or byproducts. | Verifying the purity of this compound after synthesis. scispace.com |

| Isomer Resolution | Separates and identifies different stereoisomers (cis and trans) of the compound. | Analysis of reaction products to determine the stereoisomeric ratio. rsc.org |

| Reaction Monitoring | Tracks the consumption of reactants and the formation of products over time. | Following the progress of a Stille coupling reaction using this compound. figshare.com |

| Product Identification | Confirms the structure of new molecules synthesized using this compound as a reagent. | Analysis of cross-coupling reaction products to confirm the transfer of the 1-propenyl group. rsc.org |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a chromatographic method that separates molecules in solution based on their size, or more accurately, their hydrodynamic volume. While GC-MS is ideal for the small molecule itself, SEC is invaluable when this compound is used as a precursor or building block in the synthesis of polymers. rsc.org

In SEC, the stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. This technique is a primary method for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (Đ) of polymers. rsc.org Although SEC is not typically used for the analysis of the small this compound molecule itself, its application is critical in research where this compound is used to create larger polymeric structures. rsc.orgubc.ca The technique can be coupled with detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for element-specific detection of tin-containing species in the separated fractions. researchgate.net

| Đ (Polydispersity Index) | The ratio of Mw to Mn (Đ = Mw/Mn). | A measure of the broadness of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample. |

Reversed-Phase Chromatography for Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification and analysis of a broad range of organometallic compounds, including organotins. ubc.ca In contrast to normal-phase chromatography, reversed-phase chromatography utilizes a nonpolar stationary phase (commonly a C18-functionalized silica) and a polar mobile phase.

This technique is particularly effective for the speciation analysis of various organotin compounds in a single run. For instance, a method has been developed to separate and quantify 11 different organotin species using a C18 column with a ternary gradient mobile phase consisting of acetonitrile, methanol, and an aqueous buffer. To achieve optimal separation and peak shape for organotin compounds, chelating agents such as tropolone (B20159) are often added to the mobile phase. The high resolving power of HPLC allows for the isolation of this compound from complex reaction mixtures, achieving high levels of purity. When coupled with advanced detectors like ICP-MS, RP-HPLC provides exceptional sensitivity and specificity for quantifying trace levels of different tin compounds. nih.gov

Table 3: Typical Conditions for Reversed-Phase HPLC Analysis of Organotins

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The nonpolar column packing material. | C18 (Octadecyl-silica) |

| Mobile Phase | The polar solvent system that carries the analyte through the column. | A gradient of acetonitrile, methanol, and water. |

| Mobile Phase Additive | A reagent added to the mobile phase to improve separation efficiency. | Tropolone (e.g., 0.17% in the aqueous eluent) |

| Detection | The method used to detect the compound as it elutes from the column. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for tin speciation. nih.gov |

Advanced X-ray Diffraction and Spectroscopic Techniques (e.g., Mössbauer Spectroscopy) for Solid-State Structure and Electronic Environment

To gain a deeper understanding of the fundamental properties of this compound, researchers employ sophisticated techniques that probe its three-dimensional structure and the specific electronic environment around the tin atom.

X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not widely reported in the literature, the technique is extensively used to characterize analogous organotin(IV) compounds. nih.gov For related complexes, X-ray diffraction has been used to confirm coordination numbers and geometries, revealing, for example, five-coordinate trigonal bipyramidal or four-coordinate tetrahedral structures around the tin center. nih.govshu.ac.uk Such analyses are crucial for understanding the steric and electronic factors that govern the compound's reactivity and physical properties.

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a highly specialized and powerful technique used to probe the nuclear environment of the tin atom. shu.ac.uk It is exceptionally sensitive to the oxidation state, coordination number, and symmetry of the local electronic environment of the tin nucleus. The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). cdnsciencepub.comresearchgate.net

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus. Its value provides direct information about the oxidation state of the tin atom (e.g., Sn(II) vs. Sn(IV)).

Quadrupole Splitting (ΔEQ): This parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the surrounding electric field gradient. A non-zero quadrupole splitting indicates an asymmetric electronic environment around the tin atom. The magnitude of the splitting is highly informative about the geometry of the ligands surrounding the tin center. For R₃SnX compounds, the quadrupole splitting can be used to infer the coordination number and the C-Sn-C bond angles. cdnsciencepub.comresearchgate.net For example, it can help distinguish between a four-coordinate tetrahedral geometry and a five-coordinate trigonal bipyramidal structure in the solid state. rsc.orgrsc.org

Table 4: Interpretation of ¹¹⁹Sn Mössbauer Spectroscopy Parameters for Organotin Compounds

| Parameter | Symbol | Information Provided |

|---|---|---|

| Isomer Shift | δ (or CS) | Reflects the s-electron density at the nucleus; indicative of the tin atom's oxidation state. researchgate.net |

| Quadrupole Splitting | ΔEQ (or QS) | Measures the asymmetry of the electric field at the nucleus; provides insight into the coordination geometry and ligand arrangement. cdnsciencepub.comrsc.org |

Theoretical and Computational Investigations of Tri N Butyl 1 Propenyl Tin Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a valuable tool for elucidating the electronic structure and predicting the reactivity of organotin compounds, including tri-n-butyl(1-propenyl)tin. DFT calculations allow for the determination of various electronic properties that govern the molecule's behavior in chemical reactions.

Studies have shown that the electronic structure of organotin polymers can be significantly influenced by the nature of the substituents attached to the tin atom. scispace.com For this compound, the presence of the three butyl groups and the 1-propenyl group dictates its electronic characteristics. The propenyl group, with its carbon-carbon double bond, introduces a region of higher electron density, making it a potential site for electrophilic attack. Conversely, the tin-carbon bonds are polarized, with the tin atom being the electropositive center, rendering it susceptible to nucleophilic attack.

The reactivity of this compound is enhanced by the presence of the propenyl group. scispace.com DFT calculations can quantify this reactivity by calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies and the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) is typically associated with the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

The following table summarizes key electronic properties that can be determined using DFT calculations and their implications for the reactivity of this compound.

| Electronic Property | Significance for Reactivity |

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Reflects the chemical stability and reactivity. A smaller gap often correlates with higher reactivity. |

| Electron Density Distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. |

| Mulliken and Natural Population Analysis (NPA) Charges | Provides a quantitative measure of the partial charges on each atom, helping to predict sites of nucleophilic or electrophilic attack. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful method for investigating the intricate details of reaction mechanisms involving this compound. By employing quantum chemical calculations, researchers can map out the potential energy surface of a reaction, identifying intermediates, and, crucially, the transition states that connect them. The characterization of transition states is paramount as their energy determines the activation barrier and thus the rate of the reaction.

A study on the reaction of tri-butyl p-coumarate with free radicals utilized DFT to explore various reaction mechanisms, including single electron transfer (SET). mdpi.com The calculations revealed that the presence of the tin atom significantly influences the reaction pathways. mdpi.com Similar computational approaches can be applied to understand how this compound participates in various reactions, such as its use in the synthesis of phenyl-substituted pyrimidine-diones and 18F-labeled triazolo quinoline (B57606) derivatives.

The following table outlines the types of information that can be obtained from computational modeling of reaction mechanisms and transition states for this compound.

| Information from Computational Modeling | Relevance to Understanding Reaction Mechanisms |

| Optimized Geometries of Reactants, Intermediates, and Products | Provides the three-dimensional structure of all species involved in the reaction pathway. |

| Transition State Structures | Identifies the geometry of the highest energy point along the reaction coordinate, which is crucial for understanding how the reaction proceeds. |

| Activation Energies (Energy Barriers) | The energy difference between the reactants and the transition state, which determines the reaction rate. |

| Reaction Enthalpies and Free Energies | Determines the overall thermodynamics of the reaction, indicating whether it is favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic). |

| Intrinsic Reaction Coordinate (IRC) Calculations | Confirms that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. |

| Solvent Effects | Computational models can incorporate the influence of the solvent on the reaction mechanism and energetics. |

Prediction and Analysis of Stereochemical Outcomes

Computational methods are instrumental in predicting and analyzing the stereochemical outcomes of reactions involving chiral molecules or reactions that generate new stereocenters. For reactions utilizing this compound, which can exist as (E) and (Z) isomers, computational analysis can provide valuable insights into the factors that control the stereoselectivity of a reaction. cymitquimica.com

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. Computational chemistry allows for the calculation of these transition state energies, and the product distribution can be predicted using the Curtin-Hammett principle. A lower energy transition state will be more populated, leading to the formation of the major stereoisomer.

For example, in intramolecular Diels-Alder reactions, computational modeling has been used to elucidate the origins of π-diastereofacial selectivity. anu.edu.au These studies have shown that steric and electronic interactions, as well as conformational effects in the tether connecting the diene and dienophile, can be accurately modeled to predict the stereochemical outcome. anu.edu.au While this example does not directly involve this compound, the principles are directly applicable to understanding and predicting the stereoselectivity of its reactions.

The following table summarizes how computational methods can be applied to predict and analyze the stereochemical outcomes of reactions involving this compound.

| Computational Approach | Application to Stereochemical Prediction |

| Conformational Analysis of Reactants | Determines the relative populations of different conformers of the starting materials, which can influence the stereochemical course of the reaction. |

| Calculation of Diastereomeric Transition State Energies | The energy difference between the transition states leading to different stereoisomers allows for the prediction of the major and minor products. |

| Analysis of Non-Covalent Interactions in Transition States | Identifies key steric and electronic interactions (e.g., hydrogen bonding, π-stacking) that stabilize one transition state over another. |

| Modeling of Chiral Catalysts or Auxiliaries | In enantioselective reactions, computational models can explain the role of a chiral catalyst or auxiliary in inducing stereoselectivity. |

| Natural Bond Orbital (NBO) Analysis | Can be used to analyze orbital interactions in the transition state that contribute to stereochemical control. |

Structure-Reactivity Relationship Studies through Computational Methods

Computational methods provide a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). By systematically varying the structure of a molecule and calculating its reactivity parameters, it is possible to develop models that predict the reactivity of new, yet-to-be-synthesized compounds.

In the context of this compound, computational studies can explore how modifications to the butyl groups or the propenyl moiety affect its reactivity in various chemical transformations. For example, replacing the butyl groups with other alkyl or aryl groups would alter the steric and electronic environment around the tin center, which would, in turn, influence its reactivity in Stille coupling reactions. DFT calculations could quantify these effects by calculating properties such as the HOMO-LUMO gap, atomic charges, and steric descriptors.

The insights gained from these computational QSRR studies can guide the rational design of new organotin reagents with tailored reactivity for specific synthetic applications. For example, if a particular reaction requires a more nucleophilic organostannane, computational models could predict which substituents would increase the HOMO energy of the molecule, thereby enhancing its nucleophilicity.

The following table outlines the key aspects of using computational methods to study structure-reactivity relationships for this compound and related compounds.

| Computational Analysis | Contribution to Structure-Reactivity Relationship Studies |

| Systematic Variation of Substituents | Allows for the exploration of a wide range of structural modifications and their impact on reactivity. |

| Calculation of Reactivity Descriptors | Provides quantitative data (e.g., HOMO/LUMO energies, ionization potential, electron affinity) that can be correlated with experimental reactivity. |

| Development of QSRR Models | Establishes mathematical relationships between molecular structure and reactivity, enabling predictive capabilities. |

| Analysis of Steric and Electronic Effects | Deconvolutes the contributions of steric hindrance and electronic factors to the overall reactivity of the molecule. |

| Rational Design of New Reagents | Guides the synthesis of novel organotin compounds with optimized properties for specific chemical transformations. |

Future Research Directions and Challenges in Tri N Butyl 1 Propenyl Tin Chemistry

Development of More Environmentally Benign Synthetic Routes (Green Chemistry Focus)

A primary challenge in organotin chemistry is the development of synthetic routes that align with the principles of green chemistry. uu.nlresearchgate.net The toxicity of organotin compounds necessitates the design of processes that minimize waste and avoid the use of hazardous materials.

Future research in this area is focused on several key strategies:

Catalytic Approaches: A significant goal is to move from stoichiometric to catalytic use of tin. acs.org This involves developing catalytic cycles where the active tin reagent is regenerated, thereby drastically reducing the amount of tin waste.

Aqueous Reaction Media: The use of water as a solvent for organotin reactions is a major area of investigation. rsc.orgresearchgate.net Performing Stille couplings in water, often facilitated by surfactants to create nanoreactors, can eliminate the need for volatile and often toxic organic solvents. rsc.org

Recyclable Catalysts: The development of heterogeneous or polymer-supported catalysts is a promising avenue. tandfonline.com These systems allow for the easy separation and reuse of the catalyst, which is both economically and environmentally advantageous.

| Green Chemistry Approach | Description | Potential Benefits | Key Research Challenges |

| Catalytic Tin Reactions | Designing reactions where the organotin reagent is regenerated and used in sub-stoichiometric amounts. | Drastic reduction in toxic tin byproducts; increased atom economy. | Developing efficient regeneration cycles; catalyst stability and turnover. |

| Aqueous Stille Coupling | Utilizing water as the reaction solvent, often with the aid of surfactants like TPGS-750-M to form micelles. rsc.org | Eliminates the need for hazardous organic solvents; simplified product isolation. rsc.org | Substrate scope limitations; managing the stability of reagents and catalysts in water. |

| Polymer-Supported Reagents | Immobilizing the organotin species or the palladium catalyst on a solid support. researchgate.nettandfonline.com | Simplified purification; catalyst/reagent recycling; potential for use in flow chemistry. | Leaching of the active species; reduced reactivity compared to homogeneous systems. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

While the Stille reaction is the cornerstone of Tri-n-butyl(1-propenyl)tin chemistry, future growth lies in the discovery of new catalytic transformations. Researchers are actively exploring the use of this reagent in a broader range of reactions.

Copper-Catalyzed Cross-Coupling: Copper catalysts are emerging as a more sustainable alternative to palladium for certain cross-coupling reactions. bohrium.com Investigating the scope and mechanism of copper-catalyzed reactions with this compound could open up new synthetic possibilities.

Synergistic Catalysis: This approach involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts. rsc.org Applying synergistic catalysis to reactions involving this compound could lead to unprecedented transformations and enhanced reaction efficiencies.

Hydrostannylation with Alternative Metals: While palladium is commonly used, other metals like platinum have shown promise in the hydrostannylation of alkynes to produce vinylstannanes with high selectivity. bohrium.com Further exploration of different metal catalysts could provide access to a wider range of stereochemically defined alkenyltin reagents.

Expanding the Scope of Stereoselective Applications

The 1-propenyl group of this compound can exist as either the (E) or (Z) isomer, making it a valuable tool for stereocontrolled synthesis. Future research will focus on expanding its applications in asymmetric catalysis to create complex chiral molecules.

Chiral Ligand Development: The design of new chiral ligands for the metal catalyst (typically palladium) is crucial for achieving high enantioselectivity in cross-coupling reactions. libretexts.org

Substrate-Controlled Diastereoselectivity: In many cases, the inherent stereochemistry of a complex substrate can be used to direct the outcome of a reaction with this compound, allowing for the synthesis of specific diastereomers.

Synthesis of Natural Products: The stereospecificity of reactions involving this compound makes it a powerful reagent in the total synthesis of complex natural products, where precise control of stereochemistry is paramount. acs.org

Design of Next-Generation Organotin Reagents with Enhanced Selectivity and Efficiency

Improving the properties of organotin reagents themselves is a key area of research. The goal is to design new reagents that are more selective, efficient, and easier to handle than traditional tributyltin compounds.

Fluorinated Organotin Reagents: The introduction of fluorine atoms into the organotin reagent can significantly alter its reactivity and selectivity. acs.org The synthesis and application of novel polyfluorinated vinylstannanes is an active area of research.

Alternative Alkyl Groups: Replacing the n-butyl groups on the tin atom with other alkyl or aryl groups can influence the reagent's reactivity and toxicity. The development of reagents with less toxic and more easily removable ancillary groups is a high priority.

Hypercoordinated Stannanes: These are organotin compounds where the tin atom is coordinated to more than four atoms. This can lead to increased reactivity and altered selectivity in cross-coupling reactions.

| Reagent Design Strategy | Description | Desired Outcome |

| Fluorination | Incorporation of fluorine atoms into the vinyl group of the organostannane. acs.org | Altered electronic properties, potentially leading to enhanced reactivity and novel transformations. |

| Alternative Ancillary Groups | Replacing the n-butyl groups with other organic moieties. | Reduced toxicity of byproducts, simplified purification. |

| Hypercoordination | Increasing the coordination number of the tin atom beyond four. | Increased reactivity, potentially allowing for milder reaction conditions. |

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved catalytic systems. Advanced in-situ spectroscopic techniques are powerful tools for studying the intricate details of organotin reactions as they occur.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can provide detailed structural information about the species present in a reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics.

In-situ FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for monitoring changes in functional groups during a reaction, providing insights into bond-breaking and bond-forming events. acs.org

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize catalytic species and reaction intermediates in real-time.

By employing these advanced analytical methods, researchers can gain a more complete picture of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, leading to the development of more efficient and selective catalysts for reactions involving this compound. nrochemistry.com

常见问题

Q. What are the established synthesis and characterization methods for Tri-N-butyl(1-propenyl)tin?

The synthesis typically involves transmetallation or Stille coupling reactions, where tributyltin precursors react with propenyl halides. Purification often employs column chromatography or distillation under reduced pressure. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm the cis-configuration of the propenyl group and GC-MS for purity assessment. For example, the cis isomer (CAS 66680-84-0) is distinguished by specific chemical shifts in ¹¹⁹Sn NMR (~δ -10 to -20 ppm) and coupling constants in ¹H NMR .

Q. What safety protocols are critical when handling this compound?

Due to its flammability (rating 4) and acute health hazards (rating 3), handling must occur in a fume hood with flame-resistant PPE. Immediate measures for exposure include skin washing with soap/water, eye rinsing for 15 minutes, and medical consultation. Storage requires inert atmospheres and avoidance of oxidizers .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron-capture detection (ECD) is optimal for trace analysis. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) pre-concentrates samples, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content. Method validation should include spike-recovery tests (85–115%) and calibration against certified standards .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound isomers?

Discrepancies in isomer reactivity (e.g., cis vs. trans) may arise from steric effects or solvent polarity. Comparative studies using kinetic experiments (e.g., reaction rates in THF vs. DMF) and DFT calculations can resolve these. For instance, the cis isomer’s lower steric hindrance may enhance nucleophilic substitution efficiency .

Q. What experimental design considerations ensure reproducibility in organotin-catalyzed reactions?

Follow NIH preclinical guidelines: document catalyst loading (e.g., 0.1–5 mol%), temperature (±1°C control), and solvent degassing methods. Use internal standards (e.g., tetradecane for GC) and statistical tools (ANOVA) to assess variability. Replicate experiments across ≥3 independent trials to validate outcomes .

Q. How does thermal stability of this compound impact its application in high-temperature syntheses?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~180°C. For high-temperature applications (e.g., polymer stabilization), co-additives like BHT (butylated hydroxytoluene) can extend stability. Monitor tin leaching via ICP-MS post-experiment .

Q. What methodologies optimize yield in stereoselective syntheses using this compound?

Optimize ligand choice (e.g., chiral phosphines) and reaction time. For example, asymmetric allylation with (R)-BINAP improves enantiomeric excess (ee >90%). Monitor intermediates via in-situ IR spectroscopy to terminate reactions at peak conversion .

Q. How can environmental persistence of this compound be mitigated in lab waste?

Degradation via UV photolysis (254 nm) in acidic H2O2 solutions breaks Sn-C bonds, reducing toxicity. Validate using toxicity characteristic leaching procedures (TCLP) to ensure residuals meet EPA limits (<1 ppm Sn) .

Q. Why do NMR spectra of this compound vary between deuterated solvents?

Solvent-induced shifts occur due to tin’s quadrupolar relaxation. For example, in CDCl3, ¹¹⁹Sn signals broaden, whereas DMSO-d6 enhances resolution. Always report solvent, temperature, and referencing standards (e.g., external SnCl4) .

Q. What strategies resolve conflicting bioactivity data in antifungal studies involving this compound?

Discrepancies may stem from differences in microbial strains or culture media. Standardize assays using CLSI (Clinical and Laboratory Standards Institute) protocols, control for biofilm formation, and employ LC-MS to verify compound integrity during testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。